N,N-di-n-propyldopamine
Overview
Description
N,N-di-n-Propyldopamine is a synthetic compound belonging to the class of organic compounds known as catecholamines and derivatives. Catecholamines are compounds containing 4-(2-Aminoethyl)pyrocatechol or a derivative thereof formed by substitution. This compound has been studied for its pharmacological properties, particularly its effects on the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di-n-Propyldopamine involves the reaction of dopamine with n-propylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the substitution of the hydrogen atoms on the nitrogen atom of dopamine with n-propyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-di-n-Propyldopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can regenerate the parent amine .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: Research has focused on its effects on biological systems, particularly its interaction with dopamine receptors.
Medicine: The compound has been investigated for its potential use as an antihypertensive agent due to its ability to lower blood pressure and reduce myocardial oxygen consumption
Industry: It is used in the synthesis of other pharmacologically active compounds and as a research tool in drug development
Mechanism of Action
N,N-di-n-Propyldopamine exerts its effects primarily through interaction with dopamine receptors. It acts as an agonist at these receptors, leading to various physiological responses. The compound has been shown to stimulate presynaptic inhibitory dopamine receptors, resulting in decreased release of neurotransmitters like noradrenaline. This mechanism is responsible for its hypotensive and bradycardic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-di-n-Butyldopamine: Another dialkyldopamine derivative with similar pharmacological properties.
N,N-di-n-Ethyldopamine: A compound with a shorter alkyl chain, leading to different receptor affinities and physiological effects.
Uniqueness
N,N-di-n-Propyldopamine is unique due to its specific interaction with dopamine receptors and its ability to produce significant cardiovascular effects. Its structure allows for selective receptor binding, making it a valuable compound for studying dopamine receptor pharmacology and developing new therapeutic agents .
Properties
CAS No. |
66185-61-3 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |
InChI Key |
LMYSNFBROWBKMB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
66185-61-3 | |
Synonyms |
DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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